Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of a methoxyethenyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- typically involves the nitration of a methoxyethenyl-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Halogens, alkylating agents, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Reduction and Oxidation: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Benzene, (1-methoxyethenyl)-: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene, 1-methoxy-2-(2-nitroethenyl)-: Another nitro-substituted benzene derivative with a different position of the nitro group, leading to variations in its chemical behavior.
Uniqueness: Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is unique due to the specific positioning of the methoxyethenyl and nitro groups on the benzene ring. This arrangement influences its reactivity, making it distinct from other similar compounds. Its combination of electron-donating and electron-withdrawing groups provides a unique balance of chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-[(Z)-2-methoxyethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6- |
InChI Key |
KGZPCCGLQHHSCZ-SREVYHEPSA-N |
Isomeric SMILES |
CO/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.